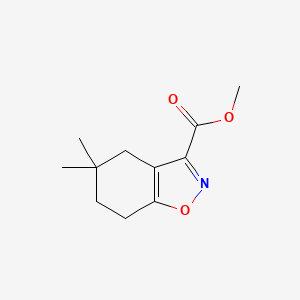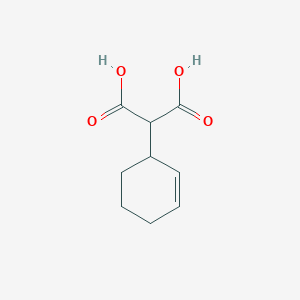![molecular formula C8H12N2O B6601057 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one CAS No. 2044713-40-6](/img/structure/B6601057.png)
3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one (hereafter referred to as 3,6-DTD) is an organic compound that has been studied for its potential uses in a variety of scientific research applications. 3,6-DTD is a cyclic organic compound, meaning it is composed of a ring of atoms, with a nitrogen atom at the center, and a variety of other atoms attached to it. 3,6-DTD has been studied for its potential as a synthetic intermediate, and its ability to act as a catalyst in a variety of chemical reactions.
作用機序
The mechanism of action of 3,6-DTD is still largely unknown. It is believed that 3,6-DTD acts as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. It is believed that 3,6-DTD is able to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DTD are still largely unknown. 3,6-DTD has been studied for its potential use in a variety of scientific research applications, but its effects on the human body have not been extensively studied. It is believed that 3,6-DTD may have some effect on the metabolism of certain compounds, but this has not been extensively studied.
実験室実験の利点と制限
3,6-DTD has a number of advantages and limitations when used in laboratory experiments. One of the primary advantages of 3,6-DTD is its ability to act as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. Another advantage of 3,6-DTD is its ability to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds. One of the primary limitations of 3,6-DTD is its toxicity, making it unsuitable for use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 3,6-DTD. One potential future direction is the development of more effective synthesis methods for 3,6-DTD. Another potential future direction is the development of more effective catalysts for the conversion of a variety of organic compounds. Additionally, 3,6-DTD could be studied further for its potential use in the synthesis of a variety of pharmaceuticals. Finally, further research could be conducted into the biochemical and physiological effects of 3,6-DTD on the human body.
合成法
3,6-DTD can be synthesized through a variety of methods, including the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. The most common method of synthesis involves the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. This method involves the reaction of anhydrous ammonia with acetic anhydride, resulting in the formation of a cyclic compound containing a nitrogen atom at the center. This cyclic compound is then reacted with a variety of other organic compounds, resulting in the formation of 3,6-DTD.
科学的研究の応用
3,6-DTD has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of 3,6-DTD is its use as a catalyst in a variety of chemical reactions. 3,6-DTD has been found to be effective in the catalytic conversion of a variety of organic compounds, including amines, alcohols, and aldehydes. 3,6-DTD has also been studied for its potential use in the synthesis of a variety of complex molecules, including peptides and proteins. In addition, 3,6-DTD has been studied for its potential use as a synthetic intermediate in the synthesis of a variety of pharmaceuticals.
特性
IUPAC Name |
3,6-diazatricyclo[6.1.1.01,6]decan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-9-5-8-1-6(2-8)4-10(7)8/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYQVOUWYUTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13CNCC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)







![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
